3-Chloro-5-fluoropyridine-2-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-chloro-5-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClFN2/c7-5-1-4(8)3-10-6(5)2-9/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPFMFYCILEZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856541 | |
| Record name | 3-Chloro-5-fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950670-25-4 | |
| Record name | 3-Chloro-5-fluoropyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-5-fluoropyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
3-Chloro-5-fluoropyridine-2-carbonitrile is a halogenated pyridine derivative notable for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This compound's unique structure, characterized by the presence of chlorine and fluorine atoms, enhances its reactivity and interaction with various biological targets.
- Molecular Formula : C₆H₂ClFN₂
- Molecular Weight : Approximately 145.54 g/mol
- CAS Number : 207994-11-4
The presence of halogens in the structure contributes to its lipophilicity and electrophilicity, making it suitable for interactions with biological molecules.
The biological activity of this compound is primarily attributed to its ability to:
- Interact with Enzymes : The compound can inhibit or modulate enzyme activity through non-covalent interactions, such as hydrogen bonding and halogen bonding, impacting metabolic pathways.
- Bind to Receptors : Its structural features allow it to act as a ligand for various receptors, influencing cellular signaling pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in developing new antibiotics. |
| Anticancer | Shows promise in inhibiting cancer cell proliferation through modulation of specific signaling pathways. |
| Insecticidal | Demonstrates effectiveness as an insecticide, targeting specific pests in agricultural settings. |
Case Studies and Research Findings
-
Anticancer Activity
- A study investigated the effects of this compound on cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the compound's ability to interfere with key signaling pathways involved in cell proliferation and apoptosis.
-
Antimicrobial Properties
- In vitro assays demonstrated that the compound exhibited bactericidal activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations that could be further explored for antibiotic development.
-
Agricultural Applications
- Field studies have shown that formulations containing this compound can effectively control pest populations while minimizing harm to beneficial insects. This highlights its potential as a safer alternative in pest management strategies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
